molecular formula C9H9NO B169605 1H-Indol-6-ol, 7-methyl- CAS No. 19500-06-2

1H-Indol-6-ol, 7-methyl-

Cat. No. B169605
CAS RN: 19500-06-2
M. Wt: 147.17 g/mol
InChI Key: ZFLFDTYWOYKUKH-UHFFFAOYSA-N
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Description

1H-Indol-6-ol, 7-methyl-, also known as 6-Methyltryptophol, is a naturally occurring compound found in various plants and animals. It is a derivative of tryptophan, an essential amino acid, and is known to possess several biological activities.

Mechanism of Action

The exact mechanism of action of 1H-Indol-6-ol, 7-methyl- is not fully understood. However, it is believed to exert its biological effects by modulating various signaling pathways, including the NF-κB and MAPK pathways. It has also been reported to activate the aryl hydrocarbon receptor (AhR), which plays a crucial role in the regulation of immune responses and cellular differentiation.
Biochemical and Physiological Effects:
1H-Indol-6-ol, 7-methyl- has been reported to exhibit several biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce oxidative stress. It also enhances the activity of natural killer cells and promotes the differentiation of T-helper cells. Moreover, it has been reported to improve cognitive function and reduce anxiety-like behavior in animal models.

Advantages and Limitations for Lab Experiments

The advantages of using 1H-Indol-6-ol, 7-methyl- in lab experiments include its low toxicity, high purity, and availability. It can be easily synthesized and purified using various chromatographic techniques. However, its limitations include its low solubility in water and its instability in acidic conditions.

Future Directions

There are several future directions for the research on 1H-Indol-6-ol, 7-methyl-. Firstly, more studies are needed to elucidate its exact mechanism of action and its potential therapeutic applications. Secondly, the development of novel synthetic methods and the optimization of existing methods can enhance the yield and purity of the compound. Thirdly, the use of 1H-Indol-6-ol, 7-methyl- as a precursor for the synthesis of various pharmaceuticals can be explored further. Finally, the investigation of its potential as a dietary supplement and its safety profile in humans can be studied in detail.
Conclusion:
In conclusion, 1H-Indol-6-ol, 7-methyl- is a naturally occurring compound with several potential therapeutic applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and to explore its various applications.

Synthesis Methods

1H-Indol-6-ol, 7-methyl- can be synthesized by several methods, including the reduction of 1H-Indol-6-ol, 7-methyl-tamine with sodium borohydride, the reaction of 1H-Indol-6-ol, 7-methyl-tophan with thionyl chloride, and the hydrogenation of 1H-Indol-6-ol, 7-methyl-tophan. The purity and yield of the synthesized compound can be enhanced by using various chromatographic techniques.

Scientific Research Applications

1H-Indol-6-ol, 7-methyl- has been extensively studied for its potential therapeutic applications. It has been reported to possess anti-inflammatory, antioxidant, and antitumor properties. It has also been shown to enhance the immune system and improve cognitive function. Moreover, it has been used as a precursor for the synthesis of various pharmaceuticals, including anti-cancer drugs and antidepressants.

properties

CAS RN

19500-06-2

Product Name

1H-Indol-6-ol, 7-methyl-

Molecular Formula

C9H9NO

Molecular Weight

147.17 g/mol

IUPAC Name

7-methyl-1H-indol-6-ol

InChI

InChI=1S/C9H9NO/c1-6-8(11)3-2-7-4-5-10-9(6)7/h2-5,10-11H,1H3

InChI Key

ZFLFDTYWOYKUKH-UHFFFAOYSA-N

SMILES

CC1=C(C=CC2=C1NC=C2)O

Canonical SMILES

CC1=C(C=CC2=C1NC=C2)O

Origin of Product

United States

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